molecular formula C22H24N2O2S B11076404 2-methoxy-4-(methylsulfanyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide

2-methoxy-4-(methylsulfanyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide

Cat. No.: B11076404
M. Wt: 380.5 g/mol
InChI Key: ZOWHEGPQJUPIKZ-UHFFFAOYSA-N
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Description

2-methoxy-4-(methylsulfanyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy, methylsulfanyl, and a tetrahydrocarbazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-4-(methylsulfanyl)benzoic acid and 2,3,4,9-tetrahydro-1H-carbazole.

    Amide Bond Formation: The key step involves the formation of an amide bond between the carboxylic acid group of 2-methoxy-4-(methylsulfanyl)benzoic acid and the amine group of 2,3,4,9-tetrahydro-1H-carbazole. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using similar reaction conditions but optimized for large-scale production. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy and methylsulfanyl groups can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the amide bond to yield the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are possible with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (Br2, Cl2), nitric acid, sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones from the methylsulfanyl group.

    Reduction: Amines from the reduction of the amide bond.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology

    Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, which could be useful in drug development.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Pharmacological Activity: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

    Agriculture: Investigated for its use as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The methoxy and methylsulfanyl groups may enhance binding affinity and specificity. The tetrahydrocarbazolylmethyl group could play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-(methylsulfanyl)benzoic acid: Shares the benzamide core but lacks the tetrahydrocarbazolylmethyl group.

    N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide: Lacks the methoxy and methylsulfanyl groups.

Uniqueness

    Functional Groups: The combination of methoxy, methylsulfanyl, and tetrahydrocarbazolylmethyl groups is unique and contributes to the compound’s distinct chemical and biological properties.

    Applications: Its diverse functional groups make it suitable for a wide range of applications in different fields.

This detailed overview provides a comprehensive understanding of 2-methoxy-4-(methylsulfanyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

2-methoxy-4-methylsulfanyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide

InChI

InChI=1S/C22H24N2O2S/c1-26-21-12-15(27-2)8-9-17(21)22(25)23-13-14-7-10-20-18(11-14)16-5-3-4-6-19(16)24-20/h7-12,24H,3-6,13H2,1-2H3,(H,23,25)

InChI Key

ZOWHEGPQJUPIKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4

Origin of Product

United States

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